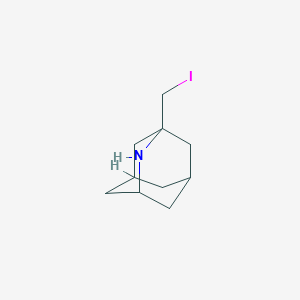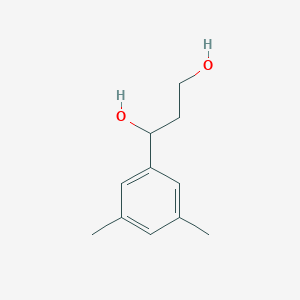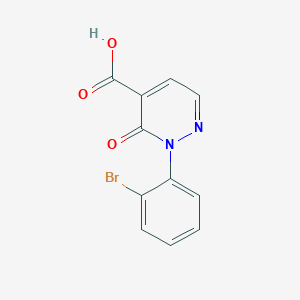
Cinnoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family Cinnoline itself is a nitrogenous organic base, characterized by a fused benzene and pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnoline-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of o-aminobenzoylacetate derivatives. This reaction typically requires the presence of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Another method involves the dehydrogenation of dihydrocinnoline derivatives using oxidizing agents such as mercuric oxide . This method is advantageous due to its simplicity and the relatively mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the cyclization and dehydrogenation reactions. These methods are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Cinnoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cinnoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, certain cinnoline derivatives have been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Cinnoline-5-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar fused ring structure but differ in the position and nature of the nitrogen atoms within the ring system . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Quinoxalines
- Quinazolines
- Phthalazines
- Isoquinolines
This compound stands out due to its unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H6N2O2 |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
cinnoline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-3-8-6(7)4-5-10-11-8/h1-5H,(H,12,13) |
Clé InChI |
SBOYQBCZZDCSSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN=NC2=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


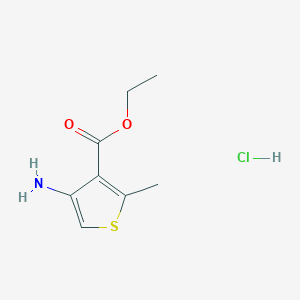

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
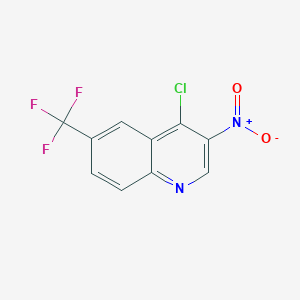
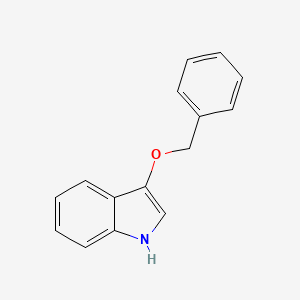
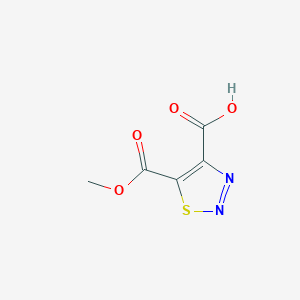
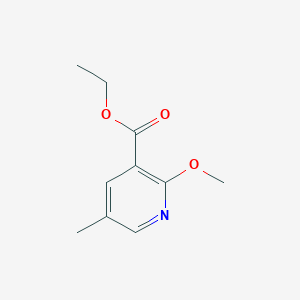
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
